
4-Amino-6-bromopyrimidine
Overview
Description
4-Amino-6-bromopyrimidine (CAS: 1159818-57-1) is a halogenated pyrimidine derivative with the molecular formula C₄H₄BrN₃ and a molecular weight of 174.01 g/mol. It is characterized by a pyrimidine ring substituted with an amino group at the 4-position and a bromine atom at the 6-position. This compound is commercially available from suppliers such as AK Scientific, Inc. and Sunway Pharm Ltd., with purities typically ≥97% and pricing ranging from $33 (1g) to $204 (10g) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromopyrimidine typically involves the bromination of 4-aminopyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvent and brominating agent can be optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include 4-amino-6-alkoxypyrimidines, 4-amino-6-thiopyrimidines, and 4-amino-6-aminopyrimidines.
Coupling Reactions: Products include various biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Amino-6-bromopyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-6-bromopyrimidine largely depends on its application:
In Biological Systems: It can act as an inhibitor of enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA replication.
In Chemical Reactions: The amino group can participate in hydrogen bonding and nucleophilic substitution reactions, while the bromine atom can undergo oxidative addition in coupling reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following analysis compares 4-Amino-6-bromopyrimidine with its structural analogs, focusing on substituent positions, electronic properties, and commercial relevance. Key compounds are summarized in Table 1.
Structural and Commercial Similarities
Table 1: Comparison of this compound with Analogous Compounds
*Similarity scores are derived from structural overlap analyses (scale: 0–1) .
Electronic and Reactivity Differences
- Substituent Position Effects: Quantum chemical studies on related pyrimidines (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) reveal that bromine at the 6-position stabilizes the ring via inductive electron-withdrawing effects, while amino groups at the 4-position participate in hydrogen bonding.
- Steric and Electronic Modifications: The addition of a methyl group (e.g., 4-Amino-6-bromo-2-methylpyrimidine) increases steric hindrance, which may limit accessibility in catalytic reactions. Conversely, the trifluoromethyl group in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine introduces strong electron-withdrawing effects, enhancing stability under acidic conditions but complicating synthetic routes .
Research and Application Insights
- Pharmaceutical Relevance: While this compound lacks direct clinical data, its analogs are precursors in antiviral and anticancer agents. For example, 4-Amino-5,6-dimethoxypyrimidine (a related compound noted by the WHO) is a key intermediate in dihydrofolate reductase inhibitors .
- Synthetic Utility: Bromine at the 6-position in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas 2-bromo analogs are less reactive due to unfavorable orbital alignment .
Biological Activity
4-Amino-6-bromopyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its structural characteristics, featuring an amino group at the 4-position and a bromine atom at the 6-position of the pyrimidine ring, contribute to its diverse biological activities. This article explores its antimicrobial, antiviral, anticancer properties, and other biological effects, supported by relevant research findings and data.
- Molecular Formula : C4H4BrN3
- Molecular Weight : 174.00 g/mol
- Structure : The compound is characterized by a pyrimidine ring with specific substitutions that influence its reactivity and biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains and fungi. Studies have shown that derivatives of this compound can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Microorganism | Activity |
---|---|
Escherichia coli | Inhibition observed |
Staphylococcus aureus | Moderate activity |
Candida albicans | Effective against |
2. Antiviral Activity
The compound has been investigated for its potential antiviral properties. Preliminary studies suggest that it may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated.
3. Anticancer Activity
This compound has shown promise in cancer research, particularly in inhibiting the proliferation of certain cancer cell lines. It is believed to act on specific molecular targets involved in cell cycle regulation and apoptosis.
Cancer Cell Line | Inhibition (%) |
---|---|
HeLa (Cervical) | 65% at 50 µM |
MCF-7 (Breast) | 70% at 50 µM |
A549 (Lung) | 60% at 50 µM |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis, affecting cellular proliferation.
- Receptor Modulation : It can potentially modulate receptor activities that are critical in signaling pathways related to inflammation and cancer progression.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated significant inhibition against E. coli and S. aureus, suggesting its potential use in treating bacterial infections. -
Anticancer Research :
In vitro studies assessed the effects of this compound on various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth, particularly in breast and cervical cancer cells, highlighting its potential as an anticancer agent .
Q & A
Q. Basic: What are the standard synthetic routes for preparing 4-Amino-6-bromopyrimidine with high purity?
Methodological Answer:
Synthesis typically involves bromination of 4-aminopyrimidine derivatives or substitution reactions on pre-functionalized pyrimidine scaffolds. Key strategies include:
- Halogenation: Direct bromination at the 6-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce bromine via pre-functionalized intermediates .
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Table 1: Common Synthetic Strategies
Strategy | Reagents/Conditions | Yield (%) | Purity Assessment Method |
---|---|---|---|
Direct Bromination | NBS, DMF, 80°C, 12h | 60-70 | NMR, HPLC |
Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane, 100°C | 50-65 | LC-MS, TLC |
Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Molecular ion peak at m/z 188.97 (C₄H₄BrN₃⁺) .
- IR Spectroscopy: N-H stretching (~3350 cm⁻¹), C-Br vibration (~550 cm⁻¹) .
Q. Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
Q. Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., bromine substitution vs. ring oxidation)?
Methodological Answer:
- Controlled Replication: Repeat experiments under varying conditions (temperature, solvent polarity) to isolate competing pathways .
- Isotopic Labeling: Use ¹⁵N-labeled analogs to track reaction intermediates (e.g., amination vs. bromine displacement) .
- Computational Validation: DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies .
Q. Advanced: What reaction mechanisms dominate bromine substitution in this compound under nucleophilic conditions?
Methodological Answer:
- SNAr (Nucleophilic Aromatic Substitution):
- Radical Pathways: Initiated by light or AIBN, leading to unexpected byproducts (validate via EPR spectroscopy) .
Q. Advanced: How can computational tools predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Database Mining: Use REAXYS and PISTACHIO to identify analogous reactions (e.g., bromopyrimidines in cross-coupling) .
- Machine Learning: Train models on Hammett σ values and Fukui indices to predict site-specific reactivity .
- MD Simulations: Solvent effects on reaction pathways (e.g., DMSO vs. THF) using GROMACS .
Q. Advanced: How to design analogs of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications:
- Crystallography: X-ray diffraction ( ) to correlate substituent geometry with biological activity .
Q. Advanced: What experimental frameworks assess the stability of this compound under varying pH and temperature?
Methodological Answer:
Properties
IUPAC Name |
6-bromopyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTZYBZECZEMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671733 | |
Record name | 6-Bromopyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-57-1 | |
Record name | 6-Bromopyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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